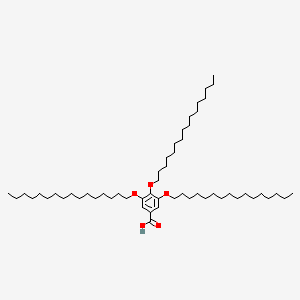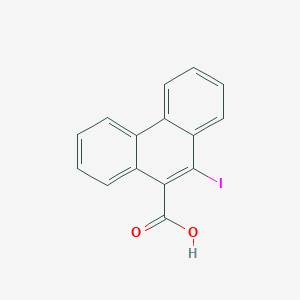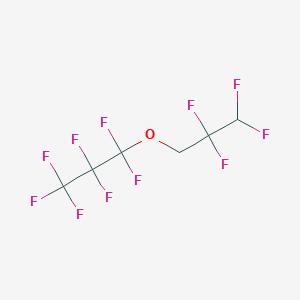![molecular formula C15H30N2 B12551127 1,7-Diazabicyclo[5.5.5]heptadecane CAS No. 147713-89-1](/img/structure/B12551127.png)
1,7-Diazabicyclo[5.5.5]heptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazabicyclo[555]heptadecane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[5.5.5]heptadecane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure with the nitrogen atoms positioned appropriately within the framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazabicyclo[5.5.5]heptadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.
Aplicaciones Científicas De Investigación
1,7-Diazabicyclo[5.5.5]heptadecane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials where its bicyclic structure imparts desirable properties.
Mecanismo De Acción
The mechanism of action of 1,7-Diazabicyclo[5.5.5]heptadecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The pathways involved depend on the specific application, whether it is in catalysis, synthesis, or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positions.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic reactions, this compound has a different bicyclic framework but shares the presence of nitrogen atoms.
Uniqueness
1,7-Diazabicyclo[555]heptadecane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
147713-89-1 |
|---|---|
Fórmula molecular |
C15H30N2 |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
1,7-diazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C15H30N2/c1-4-10-16-12-6-2-7-13-17(11-5-1)15-9-3-8-14-16/h1-15H2 |
Clave InChI |
WYPPTVNVWJATNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCCCN(CC1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)



![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)


![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)

![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

